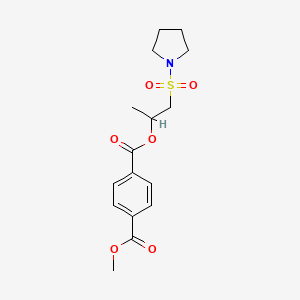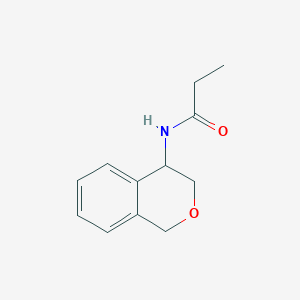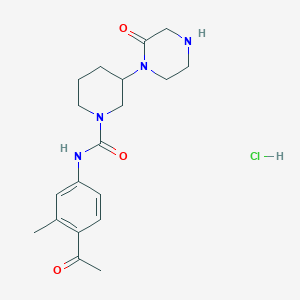
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate, also known as MS-275, is a synthetic benzamide derivative that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. MS-275 has been shown to inhibit the activity of HDAC1, HDAC3, and HDAC6, which are involved in various cellular processes, including cell cycle regulation, apoptosis, DNA repair, and immune response.
Mécanisme D'action
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate exerts its anti-cancer effects by inhibiting HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes and pro-apoptotic genes. 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90) and the androgen receptor, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has also been shown to modulate the immune response by increasing the production of cytokines and chemokines, and by enhancing the activity of natural killer cells and T cells. In addition, 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has several advantages as a research tool, including its high potency and specificity for HDAC inhibition, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic profile. However, 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate also has some limitations, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its relatively high cost.
Orientations Futures
There are several potential future directions for the research and development of 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate and other HDAC inhibitors. These include:
1. Combination therapy: 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate could be used in combination with other cancer therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance their efficacy and reduce toxicity.
2. New indications: 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate could be tested in other diseases, such as autoimmune disorders, cardiovascular diseases, or infectious diseases, where HDAC inhibition has been shown to have therapeutic potential.
3. Novel formulations: New formulations of 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate could be developed to improve its solubility, stability, and bioavailability, and to reduce its toxicity and off-target effects.
4. Biomarker discovery: Biomarkers could be identified to predict the response to 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate and to monitor its efficacy and toxicity in clinical trials.
Conclusion
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate is a potent and selective HDAC inhibitor that has shown promising results in preclinical and clinical studies for the treatment of various cancers and other diseases. 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate exerts its anti-cancer effects by inhibiting HDAC activity and modulating the immune response, and has also been shown to have neuroprotective effects. Further research is needed to fully understand the mechanisms of action of 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate and to optimize its therapeutic potential.
Méthodes De Synthèse
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoic acid with 1-pyrrolidinepropan-2-amine to form 4-(1-pyrrolidin-1-ylsulfonylpropan-2-yl)benzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with 1-O-methyl-4-hydroxybenzene in the presence of a base to yield 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate.
Applications De Recherche Scientifique
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation, and to enhance the efficacy of chemotherapy and radiation therapy. 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has been tested in preclinical and clinical trials for the treatment of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer, with promising results.
Propriétés
IUPAC Name |
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-12(11-24(20,21)17-9-3-4-10-17)23-16(19)14-7-5-13(6-8-14)15(18)22-2/h5-8,12H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWYFDAHYYYILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCC1)OC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)


![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)


![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)